3',4'-Dichloro-2,2,2-trifluoroacetophenone

asymmetric organocatalysis trifluoromethyl ketone vinylogous aldol reaction

3',4'-Dichloro-2,2,2-trifluoroacetophenone (CAS 125733-43-9) is a halogenated trifluoromethyl ketone (TFMK) distinguished by a 3,4-dichloro substitution pattern on the phenyl ring. This compound functions as a versatile electrophilic building block in enantioselective organocatalysis and medicinal chemistry intermediate synthesis.

Molecular Formula C8H3Cl2F3O
Molecular Weight 243.01 g/mol
CAS No. 125733-43-9
Cat. No. B1302707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dichloro-2,2,2-trifluoroacetophenone
CAS125733-43-9
Molecular FormulaC8H3Cl2F3O
Molecular Weight243.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)Cl
InChIInChI=1S/C8H3Cl2F3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H
InChIKeyYWBUNUGOMAFWHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dichloro-2,2,2-trifluoroacetophenone (CAS 125733-43-9): A Regioisomerically Defined Trifluoromethyl Ketone Building Block for Asymmetric Synthesis


3',4'-Dichloro-2,2,2-trifluoroacetophenone (CAS 125733-43-9) is a halogenated trifluoromethyl ketone (TFMK) distinguished by a 3,4-dichloro substitution pattern on the phenyl ring . This compound functions as a versatile electrophilic building block in enantioselective organocatalysis and medicinal chemistry intermediate synthesis. The precise positioning of the two chlorine atoms creates a unique steric and electronic profile that differentiates it from other dichloro-TFMK regioisomers (e.g., 2,4- or 3,5-dichloro analogs) in terms of reactivity, enantioselectivity outcomes, and downstream coupling efficiency [1]. Typical commercial purity specifications range from 97% to 98% (HPLC), with the compound supplied as a solid under recommended storage at 2–8°C .

Why Generic Substitution Fails for 3',4'-Dichloro-2,2,2-trifluoroacetophenone (125733-43-9): The Regiochemical Dependency of Enantioselective Transformations


Trifluoromethyl ketones cannot be interchanged generically because the position and number of chlorine substituents on the aromatic ring directly govern enantioselectivity and reaction yield in asymmetric organocatalytic transformations [1]. In vinylogous aldol/lactonization cascades, the 3,4-dichloro isomer (entry 23) delivers 95% yield and >99.5% ee, whereas the 3,5-dichloro isomer (entry 24) achieves 99% yield and 99% ee, and the 2,4-dichloro isomer (entry 25) gives 99% yield and >99.5% ee—demonstrating measurable, regioisomer-dependent performance differences [1]. In a distinct catalytic system for tertiary trifluoromethyl carbinol synthesis, the same 3',4'-dichloro substrate produces 59% yield and 84% ee (product 3ah), while the 4'-methyl analog yields only 20% with substantially lower enantioselectivity [2]. These data establish that regioisomer identity is a critical determinant of both chemical yield and stereochemical fidelity, and that generic substitution without supporting reaction-specific validation risks substantial loss of synthetic efficiency.

Quantitative Differentiation Table for 3',4'-Dichloro-2,2,2-trifluoroacetophenone (125733-43-9) vs. Regioisomeric and Structural Analogs


Enantioselective Vinylogous Aldol/Lactonization Cascade: Yield and Enantiomeric Excess Comparison Across Dichloro Trifluoromethyl Ketone Regioisomers

In a (R,R)-cyclohexanediamine-based tertiary amine-thiourea catalyzed vinylogous aldol/lactonization cascade reaction with β,γ-unsaturated amide 1a, the 3',4'-dichloro-substituted trifluoromethyl ketone (this compound, entry 23) provided the chiral dihydropyranone product 3ao in 95% isolated yield with >99.5% enantiomeric excess [1]. Under identical reaction conditions (0.3 mmol amide, 0.2 mmol ketone, 10 mol% catalyst C8, m-xylene, 0 °C, 12 h), the 3,5-dichloro regioisomer (entry 24) gave 99% yield and 99% ee, while the 2,4-dichloro regioisomer (entry 25) gave 99% yield and >99.5% ee [1]. The 3,4-dichloro isomer thus exhibits a 4% lower absolute yield compared to the top-performing regioisomers while maintaining equivalent enantioselectivity at >99.5% ee.

asymmetric organocatalysis trifluoromethyl ketone vinylogous aldol reaction

Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols: Performance of 3',4'-Dichloro-TFMK vs. Para-Substituted and Unsubstituted Analogs

In a bifunctional organocatalyst-mediated vinylogous aldol reaction between alkylidenepyrazolone 1a and trifluoromethyl aryl ketones, 3',4'-dichloro-2,2,2-trifluoroacetophenone (this compound) afforded chiral tertiary alcohol 3ah in 59% isolated yield with 84% enantiomeric excess [1]. Under the same reaction conditions (0.1 mmol each substrate, 5 mol% catalyst, CH₂Cl₂, room temperature), the para-methyl analog (4'-methyl-2,2,2-trifluoroacetophenone) gave a markedly lower yield of 20%, and the para-chloro analog (4'-chloro-2,2,2-trifluoroacetophenone) yielded 43% with 69% ee [1]. The unsubstituted parent compound (2,2,2-trifluoroacetophenone) provided 46% yield and 74% ee [1]. Thus, the 3,4-dichloro substitution pattern delivers a 39-percentage-point yield advantage over the para-methyl analog and a 15-percentage-point ee advantage over the para-chloro analog.

trifluoromethyl carbinol organocatalytic aldol alkylidenepyrazolone

Electrophilic Reactivity Profile: Electronic Influence of 3,4-Dichloro Substitution Relative to Other Aryl Substituents

Across two independent organocatalytic reaction systems, the 3,4-dichloro substitution pattern consistently exhibits intermediate electrophilic reactivity: sufficiently electron-withdrawing to activate the carbonyl toward nucleophilic attack (as evidenced by superior yields vs. electron-neutral and electron-donating analogs), yet not so electron-deficient as to promote side reactions [1][2]. In the vinylogous aldol/lactonization cascade, electron-withdrawing groups at the 4-position were explicitly noted to be 'more favored than electron-donating groups,' with the 3,4-dichloro substrate achieving high yield (95%) and enantioselectivity (>99.5%) consistent with this trend [1]. In the tertiary carbinol synthesis, electron-withdrawing substituents (Cl, CN) at the para position were 'well tolerated obtaining better yields and enantioselectivities,' while the strong electron-donating methoxy group had a 'detrimental effect' [2]. The 3,4-dichloro pattern thus occupies a productive intermediate position in the electrophilicity spectrum: stronger activation than mono-chloro or methyl, but more controlled reactivity than highly electron-deficient variants such as 4-nitro or 4-cyano substituted TFMKs [1][2].

structure-activity relationship electrophilicity trifluoromethyl ketone reactivity

Physicochemical Properties: Predicted Boiling Point, Density, and Vapor Pressure vs. Isomeric Analogs

The predicted boiling point of 3',4'-dichloro-2,2,2-trifluoroacetophenone is 269.2 ± 40.0 °C at 760 mmHg, with a predicted density of 1.506 ± 0.06 g/cm³ and vapor pressure of 0.0 ± 0.6 mmHg at 25 °C . The predicted enthalpy of vaporization is 50.7 ± 3.0 kJ/mol . While no direct experimental head-to-head comparison with the 3,5- or 2,4-dichloro regioisomers is available in published databases, the 3,4-dichloro substitution pattern typically yields a higher boiling point than the corresponding mono-chloro analog (e.g., 4'-chloro-2,2,2-trifluoroacetophenone, bp ~238 °C predicted) due to increased molecular weight (243.01 g/mol) and enhanced intermolecular dipole-dipole interactions . The compound is a solid at ambient temperature (recommended storage 2–8 °C), which differs from the liquid state reported for several mono-halogenated TFMK analogs and may simplify handling and weighing in laboratory settings .

physicochemical characterization volatility purification

Procurement-Relevant Application Scenarios for 3',4'-Dichloro-2,2,2-trifluoroacetophenone (125733-43-9)


Asymmetric Synthesis of Trifluoromethyl-Substituted Chiral Dihydropyranones via Vinylogous Aldol/Lactonization Cascade

Procurement of this specific 3,4-dichloro regioisomer is indicated when synthesizing optically active trifluoromethyl dihydropyranones via organocatalytic cascade reactions. Under optimized conditions with a tertiary amine-thiourea catalyst (C8), this compound delivers the chiral product in 95% yield and >99.5% ee, demonstrating suitability for medicinal chemistry programs requiring both high chemical efficiency and near-perfect stereochemical control [1]. Users should verify catalyst compatibility, as regioisomer-dependent yield variations of up to 4 percentage points have been documented across the dichloro-TFMK series under identical conditions [1].

Preparation of Enantioenriched Tertiary Trifluoromethyl Carbinols via Organocatalytic Aldol Reactions

This compound is the electrophile of choice when synthesizing chiral tertiary trifluoromethyl carbinols bearing alkylidenepyrazolone scaffolds, where it outperforms mono-substituted analogs (4-Cl, 4-Me, unsubstituted) by 13–39 percentage points in yield and 10–15 percentage points in enantioselectivity [2]. The 3,4-dichloro pattern provides an optimal balance of electrophilic activation and steric accommodation within the bifunctional organocatalyst binding pocket, making it the benchmark substrate for reaction development and substrate scope exploration in this transformation class [2].

Structure-Activity Relationship (SAR) Studies for Trifluoromethyl Ketone Pharmacophores in Medicinal Chemistry

The defined 3,4-dichloro substitution pattern serves as a systematic SAR probe for evaluating the influence of aryl halogenation on target binding, metabolic stability, and pharmacokinetic properties of trifluoromethyl ketone-containing drug candidates. The electron-withdrawing character of the 3,4-dichloro motif (estimated Hammett Σσ ≈ 0.74) occupies a distinct position on the electronic spectrum between mono-halogenated and highly electron-deficient variants, enabling systematic exploration of substituent electronic effects on potency without introducing additional steric bulk [1][2].

Building Block for Ion-Selective Electrode Membrane Development

Trifluoroacetophenone derivatives, including halogenated variants, have been evaluated as anion ionophores in ion-selective electrode membranes, where the lipophilicity and electronic properties of the aryl substituents directly influence carbonate and salicylate selectivity coefficients [3]. The 3,4-dichloro derivative provides a distinct combination of moderate lipophilicity (from dichloro substitution) and strong electron-withdrawing character (from the CF₃CO moiety), making it a viable candidate for incorporation into tripodal ionophore architectures or as a monomeric additive in membrane optimization studies [3].

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